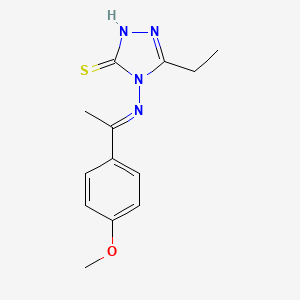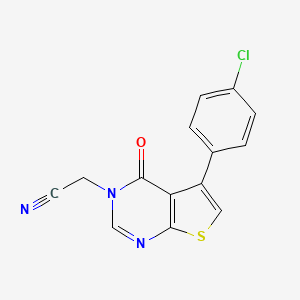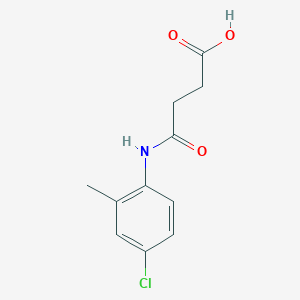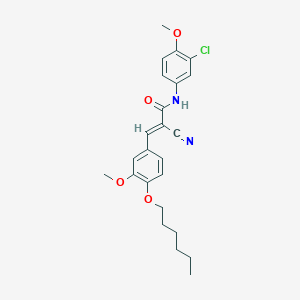![molecular formula C23H26N2O4 B7743841 Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methylquinoline-3-carboxylate](/img/structure/B7743841.png)
Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methylquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound containing a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methylquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Amination Reaction: The ethylamino group can be introduced through a nucleophilic substitution reaction, where ethylamine reacts with the intermediate product formed in the previous step.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methylquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to DNA or proteins, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: A derivative with an oxidized nitrogen atom in the quinoline ring.
Quinoline-3-carboxylic acid: A simpler derivative with a carboxylic acid group at the 3-position.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-29-23(26)18-14-25-19-8-6-15(2)12-17(19)22(18)24-11-10-16-7-9-20(27-3)21(13-16)28-4/h6-9,12-14H,5,10-11H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEMCUMDJGFYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743781.png)
![[3-(4-ethylphenoxy)-4-oxochromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743789.png)
![[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743792.png)

![[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B7743802.png)


![4-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B7743821.png)

![Ethyl 4-[(4-acetylphenyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B7743833.png)
![Ethyl 4-[(4-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B7743846.png)
